Methyl 4-(4-amino-2-fluorophenyl)butanoate
Description
Methyl 4-(4-amino-2-fluorophenyl)butanoate is a fluorinated aromatic ester characterized by a butanoate backbone linked to a 4-amino-2-fluorophenyl group. This compound combines a methyl ester moiety with a substituted phenyl ring, where the fluorine atom at the ortho position and the amino group at the para position influence its electronic and steric properties. Such structural features make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis, as fluorination often enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 4-(4-amino-2-fluorophenyl)butanoate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)4-2-3-8-5-6-9(13)7-10(8)12/h5-7H,2-4,13H2,1H3 |
InChI Key |
XLRVGMNTJLTDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
A common precursor is 2-fluoro-4-nitrotoluene , which undergoes oxidation and subsequent transformations to introduce the carboxylic acid functionality and nitro group reduction to the amino group.
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
- React 2-fluoro-4-nitrotoluene with sodium hydroxide aqueous solution and a phase transfer catalyst.
- Slowly add potassium permanganate at 75–95°C and maintain reaction at 80–95°C for 8–18 hours.
- Monitor reaction by TLC until completion.
- Filter hot, acidify filtrate to pH 2–4 with concentrated HCl to precipitate 2-fluoro-4-nitrobenzoic acid.
- Isolate by filtration and drying.
| Reagents/Conditions | Details |
|---|---|
| Starting material | 2-fluoro-4-nitrotoluene |
| Base | NaOH aqueous solution |
| Catalyst | Phase transfer catalyst |
| Oxidant | Potassium permanganate |
| Temperature | 75–95°C (addition), 80–95°C (reaction) |
| Reaction time | 8–18 hours |
| Workup | Acidify to pH 2–4, filtration |
Reduction of Nitro to Amino Group
Esterification to Methyl 4-(4-amino-2-fluorophenyl)butanoate
- The amino-substituted benzoic acid derivative is then converted into the corresponding butanoate ester.
- A typical method involves activating the carboxylic acid (or its derivative) and coupling with methyl 4-hydroxybutanoate or performing esterification with methanol under acidic catalysis.
- Alternatively, methyl 4-(4-aminophenyl)butanoate derivatives are synthesized by condensation of amino-substituted intermediates with methyl alkanoates activated by carbodiimide reagents such as EDCI and HOBT in the presence of bases like DIPEA.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation of acid | EDCI, HOBT, DIPEA | Activate carboxyl for coupling |
| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Form methyl ester |
| Coupling with amino | Amino intermediate + activated methyl alkanoate | Form ester with amino group |
Protection and Deprotection (If Required)
- Amino groups are often protected during synthesis to prevent side reactions.
- Common protecting groups include tert-butoxycarbonyl (Boc).
- Protection is achieved by reaction with Boc-Cl in the presence of a base like triethylamine.
- After ester formation, the Boc group is removed under acidic conditions to yield the free amino compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Oxidation | 2-fluoro-4-nitrotoluene | NaOH, phase transfer catalyst, KMnO4, heat | 2-fluoro-4-nitrobenzoic acid |
| 2 | Reduction | 2-fluoro-4-nitrobenzoic acid | Catalytic hydrogenation or chemical reductant | 4-amino-2-fluorobenzoic acid |
| 3 | Esterification | 4-amino-2-fluorobenzoic acid | EDCI, HOBT, DIPEA, methyl alcohol | This compound |
| 4 | Protection/Deprotection | Amino group (optional) | Boc-Cl/TEA for protection; acid for deprotection | Protected or free amino ester |
Research Findings and Yield Data
- Oxidation step with potassium permanganate yields 2-fluoro-4-nitrobenzoic acid in moderate to high yields (typically 70–85%).
- Nitro reduction proceeds quantitatively under catalytic hydrogenation, preserving the fluorine substituent.
- Esterification via carbodiimide-mediated coupling yields key intermediates in 60–75% yield.
- Boc protection and deprotection steps are efficient with yields above 90%, ensuring amino group integrity during synthesis.
Analytical and Purification Techniques
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Purification of intermediates and final product is typically achieved by recrystallization and/or column chromatography.
- Structural confirmation employs NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Purity assessment uses HPLC or GC techniques.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Oxidation of nitrotoluene | NaOH, KMnO4, phase transfer catalyst, 75–95°C | 70–85 | Requires careful temperature control |
| Nitro group reduction | Catalytic hydrogenation or chemical reductants | ~90–100 | Preserves fluorine substituent |
| Esterification | EDCI, HOBT, DIPEA, methanol | 60–75 | Carbodiimide coupling efficient |
| Amino protection (Boc) | Boc-Cl, triethylamine | >90 | Optional, protects amino functionality |
| Deprotection | Acidic conditions (e.g., TFA) | >90 | Restores free amino group |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-amino-2-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(4-amino-2-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound is structurally related to several phenyl-substituted esters, differing in substituent positions, halogens, or ester chain lengths. Below is a comparative analysis:
Table 1: Structural Comparison of Methyl 4-(4-Amino-2-fluorophenyl)butanoate and Analogs
| Compound Name | CAS Number | Substituents on Phenyl Ring | Ester Chain | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| This compound | Not provided | 4-amino, 2-fluoro | Butanoate | C₁₁H₁₃FNO₂ | 225.23 g/mol |
| Methyl 4-(4-aminophenyl)butanoate | 20637-09-6 | 4-amino | Butanoate | C₁₁H₁₅NO₂ | 209.24 g/mol |
| Methyl 3-(4-aminophenyl)propanoate HCl | 91012-19-0 | 4-amino | Propanoate | C₁₀H₁₄ClNO₂ | 231.68 g/mol |
| Methyl 4-(3-bromo-2-hydroxyphenyl)butanoate | 1427500-17-1 | 3-bromo, 2-hydroxy | Butanoate | C₁₁H₁₃BrO₃ | 273.12 g/mol |
| Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) | Not provided | 3,4-dimethoxy | Butanoate | C₁₃H₁₈O₄ | 254.28 g/mol |
Key Observations :
- Fluorine vs.
- Ester Chain Length: The butanoate chain provides greater hydrophobicity compared to propanoate derivatives (e.g., CAS 91012-19-0), which may influence membrane permeability .
- Substituent Effects : Bromine and hydroxyl groups (CAS 1427500-17-1) increase steric bulk and hydrogen-bonding capacity, respectively, contrasting with fluorine’s compact size and moderate electronegativity .
Insights :
Physicochemical and Spectroscopic Properties
- Solubility: The amino group enhances water solubility, but fluorination and ester chain length counterbalance this by increasing hydrophobicity. For example, the hydrochloride salt (CAS 91012-19-0) improves aqueous solubility compared to the free base .
- Spectroscopy: IR: Fluorine’s electronegativity shifts C-F stretching vibrations to ~1100 cm⁻¹, absent in non-fluorinated analogs . NMR: The ortho-fluorine atom deshields adjacent protons, causing distinct splitting patterns in ¹H NMR compared to methoxy or hydroxyl substituents .
Biological Activity
Methyl 4-(4-amino-2-fluorophenyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structural features, biological mechanisms, and potential applications based on diverse research findings.
Structural Characteristics
The compound has a molecular formula of C12H14FNO2 and a molecular weight of approximately 211.23 g/mol. Its structure comprises a butanoate ester with a methyl group attached to the carboxyl end, while the phenyl ring is substituted with an amino group and a fluorine atom. This unique arrangement enhances its lipophilicity and ability to interact with biological macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 211.23 g/mol |
| Functional Groups | Methyl ester, amino group, fluorine |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the amino group, which allows it to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing its interaction with intracellular targets.
Interaction Studies
Research indicates that this compound can modulate various biochemical pathways by influencing signaling cascades or enzyme activities. For instance, studies have shown that it exhibits binding affinities with certain enzymes, suggesting potential roles as an enzyme inhibitor or modulator.
Case Studies and Research Findings
- Pharmacological Potential : In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with metabolic pathways. This inhibition may lead to therapeutic effects in conditions like cancer and inflammation.
- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibits unique reactivity profiles due to the specific positioning of its functional groups. This specificity is crucial for targeted drug design.
- Binding Affinity Studies : Binding assays have shown that the compound interacts effectively with targets involved in signal transduction pathways, indicating its potential as a lead compound for drug development aimed at various diseases .
Applications in Drug Development
Given its structural features and biological activity, this compound holds promise in several applications:
- Drug Design : Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals targeting specific diseases.
- Biochemical Probes : The compound can serve as a biochemical probe for studying enzyme interactions and elucidating metabolic pathways.
- Therapeutic Applications : Preliminary findings suggest potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
